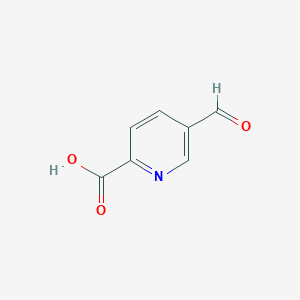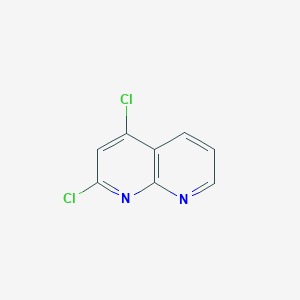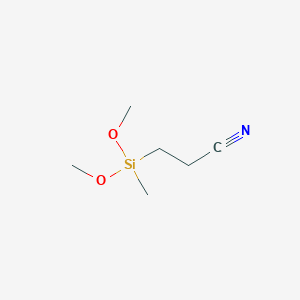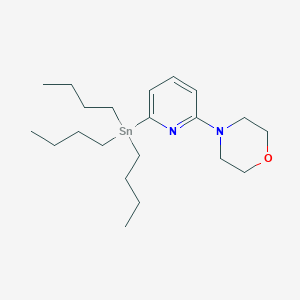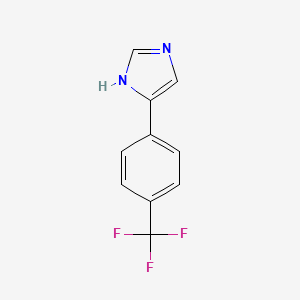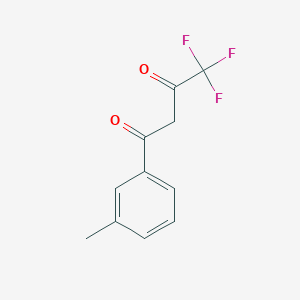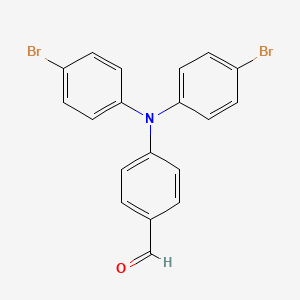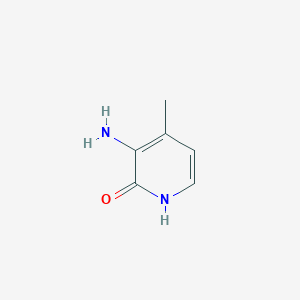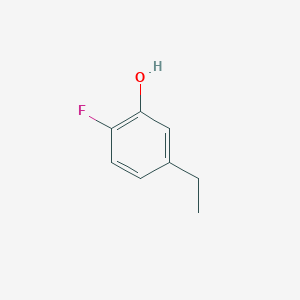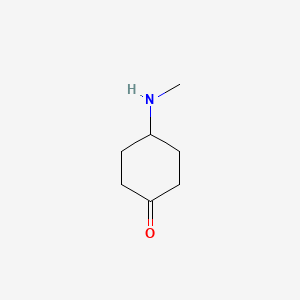
4-(Methylamino)cyclohexanone
説明
“4-(Methylamino)cyclohexanone” is a six-carbon cyclic molecule with a ketone functional group . It is also known as “4-(Methylamino)cyclohexanone hydrochloride” with a CAS Number: 1260794-25-9 . It is a colorless, oily liquid with an acetone-like smell .
Synthesis Analysis
The synthesis of “4-(Methylamino)cyclohexanone” has been done in several steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of "4-(Methylamino)cyclohexanone" .
Molecular Structure Analysis
The “4-(Methylamino)cyclohexanone” molecule consists of 13 Hydrogen atom(s), 7 Carbon atom(s), 1 Nitrogen atom(s), and 1 Oxygen atom(s) - a total of 22 atom(s) . The molecular weight of “4-(Methylamino)cyclohexanone” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .
Chemical Reactions Analysis
The chemical reactivity and reactions of this class of compounds have been used to obtain biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Physical And Chemical Properties Analysis
“4-(Methylamino)cyclohexanone” is a flammable liquid . It is soluble in water . It has a pleasant odor and is less dense than water .
科学的研究の応用
Chemical Synthesis and Catalysis
4-(Methylamino)cyclohexanone, a cyclohexanone derivative, plays a crucial role as an intermediate in chemical syntheses and catalysis. Notably, it's involved in the selective hydrogenation of phenol to cyclohexanone, a significant process in the production of polyamides. For instance, the research by Wang et al. (2011) highlights the effectiveness of a Pd@carbon nitride catalyst in promoting this selective formation of cyclohexanone under mild conditions, showcasing the conversion efficiency and selectivity of this process (Wang et al., 2011). Adam et al. (2009) presented a silica-chromium heterogeneous catalyst that accomplished complete conversion of cyclohexane into cyclohexanol and cyclohexanone, further emphasizing the chemical versatility of cyclohexanone-related compounds (Adam et al., 2009).
Molecular and Crystal Structures
Research also delves into the molecular and crystal structures of cyclohexanone derivatives, which is fundamental for understanding their chemical properties and potential applications. For instance, Kutulya et al. (2008) investigated the molecular and crystal structures of a 4-hydroxy derivative of a cyclohexanone compound, providing insights into its geometric configuration and intermolecular interactions (Kutulya et al., 2008).
Material Science and Polymer Research
The structural features of cyclohexanone derivatives make them valuable in material science, particularly in the development of polymers. Aly and Kuckling (2015) synthesized new polyamides and copolyamides based on methyl-cyclohexanone, highlighting their thermal stability and morphological properties. Such research illustrates the potential of cyclohexanone derivatives in creating advanced materials with specific characteristics (Aly & Kuckling, 2015).
Bioorganic Chemistry
In the realm of bioorganic chemistry, cyclohexanone derivatives are explored for their catalytic properties. Kayser and Clouthier (2006) studied the cyclohexanone monooxygenase mutants as catalysts for Baeyer-Villiger oxidation, highlighting the selectivity and robustness of these catalysts in biochemical transformations (Kayser & Clouthier, 2006).
Safety And Hazards
“4-(Methylamino)cyclohexanone” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
特性
IUPAC Name |
4-(methylamino)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-2-4-7(9)5-3-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIMZXWXSLVBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609666 | |
| Record name | 4-(Methylamino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)cyclohexanone | |
CAS RN |
2976-84-3 | |
| Record name | 4-(Methylamino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



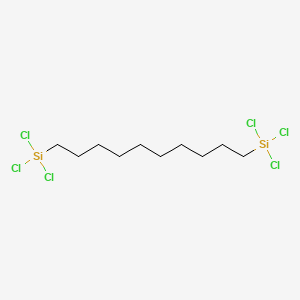
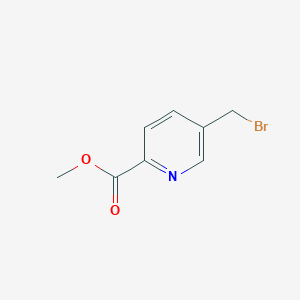
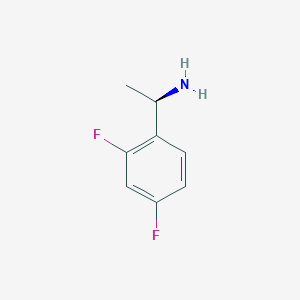
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)
